molecular formula C27H34N4O4 B11438276 5-{1-[2-(butan-2-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide

5-{1-[2-(butan-2-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide

Cat. No.: B11438276
M. Wt: 478.6 g/mol
InChI Key: PRZOQILUILVUPT-UHFFFAOYSA-N
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Description

5-{1-[2-(butan-2-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[2-(butan-2-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide typically involves a multi-step process

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Butan-2-ylamino Group: The butan-2-ylamino group can be introduced through a nucleophilic substitution reaction using butan-2-ylamine and an appropriate leaving group on the quinazoline core.

    Attachment of N-(2-phenylethyl)pentanamide Moiety: The final step involves the coupling of the quinazoline derivative with N-(2-phenylethyl)pentanamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-ylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed on the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The butan-2-ylamino group and N-(2-phenylethyl)pentanamide moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structural features.

    Butan-2-ylamino Compounds: Compounds containing the butan-2-ylamino group.

    N-(2-phenylethyl)pentanamide Derivatives: Compounds with the N-(2-phenylethyl)pentanamide moiety.

Uniqueness

The uniqueness of 5-{1-[2-(butan-2-ylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide lies in its combination of structural features, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C27H34N4O4

Molecular Weight

478.6 g/mol

IUPAC Name

5-[1-[2-(butan-2-ylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C27H34N4O4/c1-3-20(2)29-25(33)19-31-23-14-8-7-13-22(23)26(34)30(27(31)35)18-10-9-15-24(32)28-17-16-21-11-5-4-6-12-21/h4-8,11-14,20H,3,9-10,15-19H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

PRZOQILUILVUPT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CCCCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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